CAY10594 CAY10594 N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Brand Name: Vulcanchem
CAS No.: 1130067-34-3
VCID: VC0522814
InChI: InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
SMILES: C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Molecular Formula: C26H28N4O2
Molecular Weight: 428.5 g/mol

CAY10594

CAS No.: 1130067-34-3

Cat. No.: VC0522814

Molecular Formula: C26H28N4O2

Molecular Weight: 428.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CAY10594 - 1130067-34-3

Specification

CAS No. 1130067-34-3
Molecular Formula C26H28N4O2
Molecular Weight 428.5 g/mol
IUPAC Name N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
Standard InChI Key FAIFAFUXFFWVNQ-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Canonical SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of CAY10594

Structural and Physicochemical Properties

CAY10594 is a small-molecule inhibitor characterized by the SMILES notation O=C(NCCN1CCC2(CC1)N(CNC2=O)c1ccccc1)c1ccc2ccccc2c1, reflecting its bicyclic aromatic structure with amide and urea functional groups . The compound’s stability exceeds two years when stored at -20°C, and it is typically administered intraperitoneally in preclinical studies at doses ranging from 2–8 mg/kg .

Table 1: Key Physicochemical and Pharmacological Data

PropertyValueSource
Molecular Weight428.5 g/mol
Purity>98% (HPLC)
Solubility20 mg/mL in DMSO
PLD2 Inhibition (IC₅₀)140 nM (in vitro), 110 nM (cellular)
PLD1 Inhibition (IC₅₀)5.1 µM

Mechanism of Action: PLD2 Inhibition and Downstream Signaling

Phospholipase D2 (PLD2) and Phosphatidic Acid (PA) Signaling

PLD2 catalyzes the hydrolysis of phosphatidylcholine into PA, a lipid second messenger involved in membrane trafficking, cytoskeletal reorganization, and cell proliferation . CAY10594 selectively inhibits PLD2 over PLD1, with a 36-fold higher potency for PLD2 (IC₅₀ = 140 nM vs. 5.1 µM for PLD1) . This specificity prevents PA accumulation, which is critical for sustaining pro-inflammatory and pro-apoptotic signals .

Modulation of the GSK-3β/JNK Pathway

In acetaminophen (APAP)-induced acute liver injury, CAY10594 (8 mg/kg) suppresses phosphorylated GSK-3β (Ser9) and JNK activation, mitigating mitochondrial dysfunction and hepatocyte necrosis . PA produced by PLD2 sustains JNK phosphorylation by facilitating its translocation to mitochondria, where it exacerbates oxidative stress . CAY10594 disrupts this axis, restoring glutathione (GSH) levels and reducing hepatic necrosis by >80% in murine models .

Pharmacological Effects in Preclinical Models

Hepatoprotective Activity

In APAP-overdose models, CAY10594 (2–8 mg/kg) dose-dependently reduces serum alanine aminotransferase (ALT) levels and hepatic necrosis . At 6 hours post-APAP challenge, GSH depletion is reversed by 65% in CAY10594-treated mice, correlating with improved survival rates (90% vs. 40% in controls) . The compound’s efficacy is attributed to its ability to block PA-mediated JNK activation in hepatocytes rather than modulating immune cell infiltration .

Anti-Inflammatory Effects in Colitis

CAY10594 (10 mg/kg) ameliorates dextran sulfate sodium (DSS)-induced colitis by downregulating pro-inflammatory cytokines (TNF-α, IL-6, IL-23, IL-1β) and upregulating anti-inflammatory IL-10 . Colon tissues from treated mice show reduced PLD2 activity and improved mucosal integrity, with pathological scores decreasing by 70% compared to controls .

Metabolic Regulation in Obesity

Adipocyte-specific Pld2 deletion or CAY10594 treatment enhances adaptive thermogenesis by upregulating uncoupling protein 1 (UCP1) in brown adipose tissue . This effect is mediated via p62-dependent mitochondrial biogenesis, leading to a 30% increase in energy expenditure and resistance to high-fat diet-induced obesity .

Table 2: Therapeutic Applications of CAY10594 in Disease Models

Disease ModelDose/RegimenKey FindingsSource
APAP-Induced Liver Injury8 mg/kg, i.p.↓ ALT by 85%, ↑ survival to 90%
DSS-Induced Colitis10 mg/kg, i.p.↓ TNF-α by 60%, ↑ IL-10 by 2.5-fold
Diet-Induced Obesity5 mg/kg/day, i.p.↑ UCP1 by 50%, ↓ weight gain by 25%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator